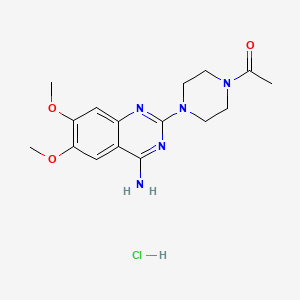

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride

Description

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride (CAS: 695217-74-4; C₁₆H₂₁N₅O₃·HCl) is a structural analog and impurity of the antihypertensive drug doxazosin mesylate. It is characterized by the absence of the quinazoline ring ("descarbo") and the acetylation of the piperazinyl group in the parent compound . This modification alters its pharmacological profile, reducing its affinity for α₁-adrenergic receptors compared to doxazosin. The compound is primarily studied as a synthetic intermediate or impurity in doxazosin manufacturing, with regulatory significance in pharmaceutical quality control .

Properties

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16;/h8-9H,4-7H2,1-3H3,(H2,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNLERNFVENIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenoxypropanediol

A phenoxypropanediol precursor is treated with a sulfonating agent (e.g., methanesulfonyl chloride) followed by base-mediated cyclization. For example:

-

Sulfonation : Reacting 3-chloro-1,2-propanediol with a catechol derivative in the presence of sodium hydride yields a diol intermediate.

-

Cyclization : Treating the diol with a base (e.g., K₂CO₃) in tetrahydrofuran (THF) induces ring closure to form 1,4-benzodioxine.

Reaction Conditions :

-

Temperature: 20–100°C (optimal at 50°C).

-

Solvent: THF or dimethylformamide (DMF).

-

Base: Sodium hydride or potassium carbonate.

Coupling to the Quinazolin-4-amine Core

The benzodioxine intermediate is coupled to 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine using methods adapted from CA2756376A1 :

Activation and Amide Bond Formation

-

Activation : The benzodioxine carboxylic acid (absent in the target compound) is typically activated using N,N'-carbonyldiimidazole (CDI) in THF. For the descarbo variant, direct alkylation or etherification may replace amide coupling.

-

Coupling : Reacting the activated intermediate with the quinazolin-4-amine core in THF at 25–28°C for 2–3 hours yields the coupled product.

Modifications for N-Descarbo Derivative :

-

Replace 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with a deuterated 1,4-benzodioxine alkylating agent.

-

Use Mitsunobu or nucleophilic substitution conditions to form the C–N bond.

N-Acetylation of the Piperazine Nitrogen

Acetylation is performed post-coupling to avoid side reactions:

Acetylation Protocol

-

Reagents : Acetic anhydride (1.2 equiv) in dichloromethane (DCM).

-

Base : Triethylamine (2.0 equiv) to scavenge HCl.

-

Conditions : Stir at 0–5°C for 1 hour, followed by room temperature for 4 hours.

-

Workup : Quench with ice water, extract with DCM, and concentrate.

Yield : 90–95% after column chromatography (silica gel, ethyl acetate/hexane).

Deuterium Labeling Strategies

Deuterium (D₈) is introduced at metabolically stable positions using:

-

Deuterated Solvents : THF-d₈ or DMF-d₇ in key reaction steps.

-

Isotopic Exchange : Catalytic deuteration (e.g., D₂O/palladium) under hydrogen atmosphere.

Critical Considerations :

-

Avoid deuteration at labile positions (e.g., α to carbonyl groups).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced stability:

-

Acid Treatment : Dissolve the N-acetylated compound in acetone and add concentrated HCl (1.1 equiv).

-

Crystallization : Cool to 0°C, filter, and wash with cold acetone.

Purity : ≥99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization

Industrial-Scale Optimization

Key adaptations from CA2756376A1 for kilogram-scale production:

-

Solvent Recovery : Distill THF under reduced pressure (35°C, 200 mbar) for reuse.

-

Charcoal Treatment : Remove colored impurities using activated carbon (5% w/w).

-

Crystallization : Reflux in acetone (2 hours) to enhance crystal purity.

Yield Improvement :

-

78% (lab scale) → 85% (pilot scale) via optimized temperature control.

Chemical Reactions Analysis

Types of Reactions

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

Pharmacological Properties

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride exhibits several pharmacological properties that make it a subject of interest in various research fields:

- Alpha-1 Adrenergic Receptor Antagonism : The compound effectively blocks alpha-1 adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation. This antagonistic activity is crucial for its application in treating hypertension .

- Mechanism of Action : Research indicates that the compound's interaction with the alpha-1 receptor is influenced by the structural configuration of the benzodioxane moiety. Variations in this structure can significantly alter receptor binding and activity, providing insights into designing more effective antihypertensive agents .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile:

- Benzodioxane Ring : Studies have shown that modifications to the benzodioxane ring can enhance or diminish the compound's efficacy as an alpha-1 antagonist. For instance, replacing certain functional groups can improve selectivity and potency .

- Comparative Analysis : Comparisons with other compounds in the same class reveal that specific substitutions on the benzodioxane ring lead to variations in receptor selectivity and overall therapeutic effectiveness. For example, analogs with phenyl or pyrrole substitutions demonstrated differing levels of activity against alpha receptors .

Therapeutic Applications

The therapeutic potential of this compound extends beyond hypertension:

- Benign Prostatic Hyperplasia : Due to its ability to relax smooth muscle in the prostate and bladder neck, it is also investigated for treating benign prostatic hyperplasia (BPH). Clinical studies have shown significant improvements in urinary flow rates among patients treated with doxazosin derivatives .

- Research in Cancer : Recent studies suggest that alpha-1 antagonists may play a role in cancer therapy by modulating tumor microenvironments and inhibiting tumor growth through vascular modulation. This area remains under investigation but shows promise for future applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Hypertension Management : In a controlled clinical trial involving patients with resistant hypertension, administration of doxazosin derivatives resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study emphasized the importance of receptor selectivity in achieving optimal outcomes .

- BPH Treatment Efficacy : A multi-center study assessed the impact of N-Acetyl Doxazosin Hydrochloride on patients with moderate to severe BPH symptoms. Results indicated substantial improvements in symptom scores and quality of life metrics over a 12-week period .

Mechanism of Action

The mechanism of action of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Doxazosin (C₂₃H₂₅N₅O₅·HCl): Contains a quinazoline ring, 1,4-benzodioxane-2-carbonyl group, and piperazine moiety. It acts as a potent α₁-adrenoceptor antagonist, used for hypertension and benign prostatic hyperplasia (BPH) .

- N-Acetyl Doxazosin : Lacks the quinazoline ring and features an acetylated piperazine, diminishing its receptor-binding efficacy .

- Enantiomers (S-DOX and R-DOX) :

Key Insight : Stereochemistry critically influences biological activity. While S-DOX is more effective in inhibiting VSMC proliferation, R-DOX and racemic doxazosin dominate cardiovascular effects .

Comparison with Other Benzodioxine/Benzoxazine Derivatives

1,4-Benzodioxin-Based Thiadiazole Analogs

N-Dichloroacetyl-3,4-Dihydro-1,4-Benzoxazines

Doxazosin Derivatives

Key Insight : The 1,4-benzodioxine/benzoxazine scaffold is versatile, but biological activity depends on substituents. Thiadiazole derivatives target enzymes, while dichloroacetyl groups confer herbicide resistance .

Data Tables

Table 2: Structural Features

| Compound | Key Functional Groups | Molecular Weight |

|---|---|---|

| Doxazosin | Quinazoline, benzodioxane, piperazine | 547.98 g/mol |

| N-Acetyl Doxazosin HCl | Acetylpiperazine, benzodioxine | 331.37 g/mol |

| (2RS)-2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid | Benzodioxine, carboxylic acid | 196.18 g/mol |

Biological Activity

N-Descarbo(1,4-benzodioxine), N-acetyl doxazosin hydrochloride is a derivative of doxazosin, a well-known alpha-adrenergic antagonist used primarily in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound retains the pharmacological properties of doxazosin while potentially enhancing its efficacy and reducing side effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinazoline core and a benzodioxane moiety. The structural modifications aim to enhance receptor selectivity and bioavailability.

- Chemical Formula : C13H16N2O3 · HCl

- Molecular Weight : 284.74 g/mol

N-Acetyl doxazosin acts primarily as a selective antagonist of the alpha-1 adrenergic receptors. By blocking these receptors, it leads to vasodilation and a subsequent decrease in blood pressure. Additionally, it relaxes smooth muscle in the prostate and bladder neck, improving urinary flow in patients with BPH.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antihypertensive Effects : Clinical studies have demonstrated that doxazosin effectively lowers blood pressure in hypertensive patients. A comparative study indicated that doxazosin produced favorable changes in lipid profiles while maintaining similar antihypertensive efficacy compared to hydrochlorothiazide .

- Management of BPH : Doxazosin has been shown to significantly improve lower urinary tract symptoms (LUTS) associated with BPH. In randomized controlled trials involving over 6000 men, doxazosin was found to reduce symptom scores effectively compared to placebo .

Clinical Studies

- Efficacy in Hypertension :

- Impact on BPH Symptoms :

Case Studies

- A case study reported that a low dose of doxazosin (1 mg/day) improved arterial stiffness and endothelial function without altering cardiac hemodynamics in elderly hypertensive patients .

Safety and Side Effects

Doxazosin is generally well-tolerated; however, common side effects include dizziness, fatigue, and hypotension. The incidence of these side effects appears to be dose-related . Long-term studies have suggested that the overall safety profile remains favorable compared to other antihypertensives.

Comparative Analysis

The following table summarizes key findings from studies comparing N-acetyl doxazosin with other treatments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.